Cas no 36659-92-4 (5-Iodo-N,2-dimethylbenzamide)

5-Iodo-N,2-dimethylbenzamide is a halogenated benzamide derivative characterized by its iodine substitution at the 5-position and methyl groups at the N- and 2-positions. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate. The iodine moiety offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the synthesis of more complex structures. Its well-defined molecular structure and stability under standard conditions make it suitable for use in method development and medicinal chemistry applications. The compound's purity and consistent performance are critical for reproducible results in research settings.
5-Iodo-N,2-dimethylbenzamide structure
5-Iodo-N,2-dimethylbenzamide structure
Product Name:5-Iodo-N,2-dimethylbenzamide
CAS No:36659-92-4
MF:C9H10INO
MW:275.086274623871
CID:5730164
PubChem ID:130631077
Update Time:2025-08-02

5-Iodo-N,2-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • A1-25028
    • 36659-92-4
    • 5-Iodo-N,2-dimethylbenzamide
    • Benzamide, 5-iodo-N,2-dimethyl-
    • Inchi: 1S/C9H10INO/c1-6-3-4-7(10)5-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12)
    • InChI Key: XRAHNBWORKTYQM-UHFFFAOYSA-N
    • SMILES: IC1C=CC(C)=C(C(NC)=O)C=1

Computed Properties

  • Exact Mass: 274.98071g/mol
  • Monoisotopic Mass: 274.98071g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.636±0.06 g/cm3(Predicted)
  • Boiling Point: 314.5±35.0 °C(Predicted)
  • pka: 14.52±0.46(Predicted)

5-Iodo-N,2-dimethylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
I196435-250mg
5-Iodo-N,2-dimethylbenzamide
36659-92-4
250mg
$ 565.00 2022-06-04
TRC
I196435-500mg
5-Iodo-N,2-dimethylbenzamide
36659-92-4
500mg
$ 940.00 2022-06-04

Additional information on 5-Iodo-N,2-dimethylbenzamide

5-Iodo-N,2-Dimethylbenzamide (CAS No. 36659-92-4): A Comprehensive Overview

5-Iodo-N,2-dimethylbenzamide, also known by its CAS registry number CAS No. 36659-92-4, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique properties and potential uses in drug development, material synthesis, and organic transformations. Recent advancements in synthetic methodologies and characterization techniques have further enhanced our understanding of its structure-function relationships and practical applications.

The molecular structure of 5-iodo-N,2-dimethylbenzamide consists of a benzene ring substituted with an iodine atom at the 5-position and a dimethylamido group at the N-position. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it suitable for a wide range of chemical reactions. The presence of the iodine atom introduces both electron-withdrawing effects and potential sites for nucleophilic substitution or coupling reactions, while the dimethylamido group contributes to the compound's solubility and reactivity in polar solvents.

Recent studies have highlighted the role of 5-iodo-N,2-dimethylbenzamide as a valuable precursor in the synthesis of bioactive molecules. For instance, researchers have utilized this compound as a building block for constructing complex heterocyclic frameworks, which are crucial in drug discovery programs targeting various therapeutic areas such as cancer, inflammation, and infectious diseases. The ability to perform cross-coupling reactions with this compound has been particularly advantageous, enabling the construction of diverse molecular architectures with high precision.

In addition to its role in medicinal chemistry, CAS No. 36659-92-4 has found applications in materials science. Its use as a monomer in polymer synthesis has been explored, where the iodine atom serves as a reactive site for polymerization reactions. This has led to the development of novel polymeric materials with tailored properties for advanced applications such as sensors, actuators, and energy storage devices.

The synthesis of 5-iodo-N,2-dimethylbenzamide typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Recent advancements in catalytic cross-coupling reactions have significantly improved the efficiency and selectivity of these syntheses. For example, palladium-catalyzed coupling reactions have been employed to introduce the iodine substituent at the desired position on the benzene ring, ensuring high yields and minimal by-products.

The physical and chemical properties of CAS No. 36659-92-4 have been extensively characterized using state-of-the-art analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into its molecular geometry, electronic distribution, and reactivity patterns. Such information is critical for designing efficient synthetic routes and predicting the behavior of this compound in various chemical environments.

In terms of safety considerations, while 5-iodo-N,2-dimethylbenzamide is not classified as a hazardous or regulated substance under normal handling conditions, it is essential to follow standard laboratory safety protocols when working with this compound. Proper ventilation, personal protective equipment (PPE), and waste disposal procedures should be implemented to ensure a safe working environment.

The growing interest in CAS No. 36659-92-4 can be attributed to its unique combination of structural features and functional versatility. As research continues to uncover new applications and synthetic strategies involving this compound, it is expected to play an increasingly important role in both academic and industrial settings.

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